6,7-Dipentoxyquinoxaline
Description
6,7-Dipentoxyquinoxaline is a quinoxaline derivative featuring pentoxy (-OCH₂CH₂CH₂CH₂CH₃) substituents at positions 6 and 7 of the heterocyclic ring. Quinoxalines are bicyclic aromatic compounds consisting of two nitrogen atoms in a six-membered ring, known for their versatility in organic synthesis, materials science, and medicinal chemistry.
Properties
IUPAC Name |
6,7-dipentoxyquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-3-5-7-11-21-17-13-15-16(20-10-9-19-15)14-18(17)22-12-8-6-4-2/h9-10,13-14H,3-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLUGTOANUZYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC2=NC=CN=C2C=C1OCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dipentoxyquinoxaline typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by the introduction of pentoxy groups. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with a dicarbonyl compound such as glyoxal under acidic conditions to form the quinoxaline core.
Alkylation: The quinoxaline core is then alkylated with pentoxy groups using pentyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of 6,7-Dipentoxyquinoxaline may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Reactors: Using batch reactors for the condensation and alkylation steps.
Continuous Flow Reactors: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: 6,7-Dipentoxyquinoxaline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinoxaline-6,7-dione.
Reduction: Formation of 6,7-dipentoxyquinoxaline derivatives with reduced functional groups.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
6,7-Dipentoxyquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6,7-Dipentoxyquinoxaline involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to specific enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
Quinoxaline derivatives vary widely based on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:
Electronic and Reactivity Profiles
- Electron-Donating Groups (e.g., methoxy, pentoxy): Methoxy and pentoxy substituents increase electron density on the quinoxaline ring, enhancing nucleophilic aromatic substitution reactivity. Pentoxy’s longer alkyl chain further boosts lipophilicity, which may improve blood-brain barrier penetration in drug candidates .
- Electron-Withdrawing Groups (e.g., chloro): Chloro substituents reduce electron density, making the ring more electrophilic. This favors reactions like Suzuki-Miyaura coupling, as seen in macrocycle synthesis () .
- Hybrid Substituents (e.g., pyridyl): Pyridyl groups enable coordination with transition metals (e.g., Pd, Cu), as demonstrated in , facilitating applications in catalysis and supramolecular chemistry .
Solubility and Physicochemical Behavior
- Methoxy Derivatives: Exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen bonding with methoxy oxygen .
- Pentoxy Derivatives: Expected to show higher solubility in nonpolar solvents (e.g., toluene, chloroform) due to extended alkyl chains, aligning with trends observed in dimethylquinoxaline () .
- Chloro Derivatives: Generally low solubility in water but amenable to halogen-bonding interactions in crystal engineering .
Key Differentiators of 6,7-Dipentoxyquinoxaline
- Lipophilicity: The pentoxy chains significantly increase logP values compared to methoxy or methyl analogs, making this compound a candidate for lipid-based drug delivery systems.
- Synthetic Flexibility: The alkoxy groups can undergo ether cleavage or oxidation reactions, offering pathways to functionalize the quinoxaline core further.
- Thermal Stability: Long alkyl chains may enhance thermal stability in materials science applications, such as organic light-emitting diodes (OLEDs).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
